molecular formula C15H17F3N2O3 B2449982 N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1421455-60-8

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2449982
CAS No.: 1421455-60-8
M. Wt: 330.307
InChI Key: VWAHUIJZQDDPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetically produced oxalamide derivative intended for research and development purposes. This compound features a molecular structure incorporating a cyclopropyl-hydroxy-phenylethyl group and a 2,2,2-trifluoroethyl moiety, which may be of significant interest for investigating structure-activity relationships in medicinal chemistry and drug discovery. The presence of the trifluoroethyl group is a common motif in agrochemical and pharmaceutical research due to its potential to influence the molecule's metabolic stability, lipophilicity, and binding affinity . Oxalamide derivatives have been explored in various scientific contexts, including as potential modulators of biological pathways . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a standard in analytical method development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O3/c16-15(17,18)9-20-13(22)12(21)19-8-14(23,11-6-7-11)10-4-2-1-3-5-10/h1-5,11,23H,6-9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAHUIJZQDDPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCC(F)(F)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H24F3N2O4C_{21}H_{24}F_3N_2O_4 and a molecular weight of approximately 408.43 g/mol. The presence of cyclopropyl and trifluoroethyl groups contributes to its unique pharmacological profile. The oxalamide backbone is known for its ability to interact with various biological targets, making this compound a candidate for further investigation in drug development.

PropertyValue
Molecular FormulaC21H24F3N2O4
Molecular Weight408.43 g/mol
CAS Number1704580-75-5

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, which may enhance binding affinity to target proteins. Additionally, the trifluoroethyl group can influence lipophilicity and membrane permeability, potentially enhancing bioavailability and efficacy.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds with oxalamide structures can show significant antitumor properties. For instance, related oxalamides have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
    • Case Study : In vitro assays have shown that oxalamides can inhibit cell proliferation in breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity at micromolar concentrations.
  • Anti-inflammatory Effects : Some derivatives of oxalamides have been reported to modulate inflammatory pathways. This activity could be attributed to the compound's ability to inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response.
  • Neuroprotective Properties : There is emerging evidence that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis, highlighting potential applications in neurodegenerative diseases.

Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • In Vitro Studies : A study on oxalamide derivatives indicated enhanced antitumor activity correlated with structural modifications. The introduction of cyclopropyl and trifluoroethyl groups was associated with increased potency against certain cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the oxalamide structure can significantly affect biological activity. The presence of bulky groups like cyclopropyl can enhance selectivity towards specific biological targets compared to simpler analogs .

Preparation Methods

Stepwise Amidation Using Oxalyl Chloride

A widely employed method involves reacting oxalyl chloride with primary or secondary amines to form mono- or bis-amide intermediates. For asymmetric oxalamides, the protocol typically proceeds as follows:

  • Formation of Monoamide Chloride : Oxalyl chloride reacts with one equivalent of the first amine (e.g., 2-cyclopropyl-2-hydroxy-2-phenylethylamine) in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under inert atmosphere.
  • Secondary Amidation : The resulting monoamide chloride intermediate is treated with the second amine (e.g., 2,2,2-trifluoroethylamine) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

Example Protocol :

  • Step 1 : Oxalyl chloride (1.0 equiv) is added dropwise to a cooled (0°C) solution of 2-cyclopropyl-2-hydroxy-2-phenylethylamine (1.0 equiv) in dry THF. The mixture is stirred at room temperature for 2 hours, yielding the monoamide chloride.
  • Step 2 : 2,2,2-Trifluoroethylamine (1.1 equiv) and triethylamine (2.2 equiv) are added to the monoamide chloride solution. The reaction is stirred overnight, followed by extraction and crystallization from ethanol/water (4:1).

Key Considerations :

  • Solvent Choice : Polar aprotic solvents (THF, DCM) enhance reaction rates by stabilizing ionic intermediates.
  • Temperature Control : Exothermic reactions during oxalyl chloride addition necessitate cooling to prevent side reactions.
  • Purification : Crystallization or column chromatography is critical to isolate the pure product, given the structural complexity.

Diethyl Oxalate-Mediated Synthesis

Diethyl oxalate serves as a milder alternative to oxalyl chloride, particularly for acid-sensitive substrates. The reaction proceeds via sequential transesterification and amidation:

  • Monoamide Ester Formation : Diethyl oxalate reacts with one equivalent of 2-cyclopropyl-2-hydroxy-2-phenylethylamine, yielding a monoamide monoester.
  • Secondary Amidation : The monoester intermediate undergoes aminolysis with 2,2,2-trifluoroethylamine under reflux conditions.

Example Protocol :

  • Step 1 : Diethyl oxalate (1.0 equiv) and 2-cyclopropyl-2-hydroxy-2-phenylethylamine (1.0 equiv) are combined in ethanol at 0°C. After 5 hours at room temperature, the monoamide monoester precipitates (yield: ~85%).
  • Step 2 : The monoester is refluxed with 2,2,2-trifluoroethylamine (1.2 equiv) in methanol for 12 hours. The product is isolated via rotary evaporation and recrystallized from hexane/ethyl acetate (3:1).

Advantages :

  • Avoids handling corrosive oxalyl chloride.
  • Ethanol or methanol solvents facilitate easy isolation of intermediates.

Transition Metal-Catalyzed Coupling

Copper(I) iodide-catalyzed reactions have been reported for symmetric oxalamides, offering high yields under mild conditions. For asymmetric variants, this method requires precise stoichiometric control:

Example Protocol :

  • A mixture of oxalyl chloride (1.0 equiv), 2-cyclopropyl-2-hydroxy-2-phenylethylamine (1.0 equiv), and 2,2,2-trifluoroethylamine (1.0 equiv) is reacted in toluene with CuI (15 mol%) and ethylenediamine (30 mol%) at 80°C for 18 hours. The product is isolated via filtration and washed with cold diethyl ether (yield: ~78%).

Limitations :

  • Limited applicability to sterically hindered amines.
  • Requires rigorous exclusion of moisture.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Oxalyl Chloride 85–91 >98 High reactivity, short reaction times Corrosive reagents, HCl gas evolution
Diethyl Oxalate 78–89 95–97 Mild conditions, easy workup Longer reaction times, lower yields
Copper-Catalyzed 75–80 90–94 Ambient temperature compatibility Sensitivity to stoichiometry, cost

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The 2-cyclopropyl-2-hydroxy-2-phenylethyl group imposes significant steric bulk, necessitating:

  • Elevated Temperatures : Prolonged reflux in high-boiling solvents (e.g., toluene).
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates aminolysis by activating ester intermediates.

Fluorinated Amine Reactivity

2,2,2-Trifluoroethylamine’s electron-withdrawing trifluoromethyl group reduces nucleophilicity. Solutions include:

  • Pre-Activation : Converting the amine to its lithium or magnesium salt prior to reaction.
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance solubility and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.